Cas no 2171529-44-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid
- 2171529-44-3
- EN300-1538127
-
- Inchi: 1S/C22H24N2O6/c1-2-18(20(26)23-11-19(25)21(27)28)24-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19,25H,2,11-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)
- InChI Key: OGVPQARLVJZROE-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCC(C(=O)O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 412.16343649g/mol
- Monoisotopic Mass: 412.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 125Ų
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1538127-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1538127-50mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 50mg |
$647.0 | 2023-09-26 | ||
| Enamine | EN300-1538127-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid |
2171529-44-3 | 100mg |
$678.0 | 2023-09-26 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic Acid (CAS No. 2171529-44-3)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid, with the CAS number 2171529-44-3, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in drug development and biotechnology. The unique structural features of this molecule make it a valuable candidate for further exploration and utilization in synthetic chemistry and medicinal chemistry.
The molecular structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and protection strategies. This group not only enhances the stability of the molecule during synthetic processes but also provides a site for further functionalization, making it a versatile building block for more complex structures.
In addition to the Fmoc group, the compound features an amino group and a carboxylic acid group, which are essential for its role in various biochemical pathways. The amino group can participate in hydrogen bonding interactions, while the carboxylic acid group can act as both an acid and a base, depending on the pH environment. These properties make the compound suitable for applications in enzyme inhibition, receptor binding, and other pharmacological mechanisms.
Recent research has highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid in the development of novel therapeutic agents. Studies have demonstrated its ability to interact with specific biological targets, leading to promising results in preclinical models. For instance, researchers have explored its efficacy in modulating enzyme activity and inhibiting inflammatory pathways. These findings suggest that this compound could be a valuable asset in the treatment of various diseases, including those related to metabolic disorders and chronic inflammation.
The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has been instrumental in optimizing the production process. These methods allow for efficient coupling of functional groups while minimizing side reactions, resulting in a high-quality final product.
The application of computational chemistry has also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological effects accurately. These computational approaches complement experimental data, offering a comprehensive understanding of the compound's mechanism of action.
In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid (CAS No. 2171529-44-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for drug development, while recent studies highlight its promising biological activities. Continued research and exploration into this compound are likely to yield valuable insights and advancements in the field of medicinal chemistry.
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